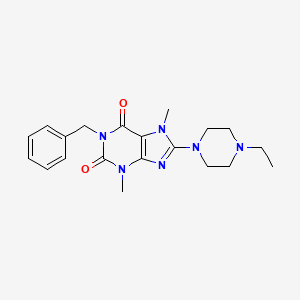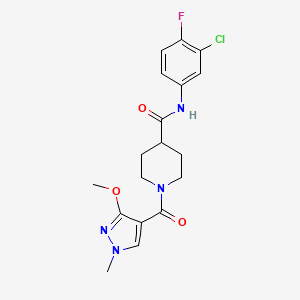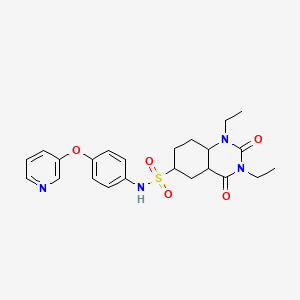
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide, also known as FLX-787 or BCT-197, is a small molecule drug under development for the treatment of muscle cramps and spasms. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
The exact mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is not fully understood. However, it is believed that the drug acts on the transient receptor potential (TRP) channels, which are involved in the regulation of muscle contraction. N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is thought to modulate the activity of TRP channels, leading to a reduction in muscle cramps and spasms.
Biochemical and Physiological Effects:
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been shown to have a selective effect on muscle cramps and spasms, without affecting normal muscle function. The drug does not have any significant effect on muscle strength or endurance. In preclinical studies, N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been shown to reduce the frequency and intensity of muscle cramps, as well as improve muscle function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is a small molecule drug that can be easily synthesized in the laboratory. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are some limitations to the use of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide in lab experiments. The drug is not effective in all types of muscle cramps and spasms, and its efficacy may vary depending on the underlying cause of the cramps. In addition, the drug may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the development of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide. One potential direction is the optimization of the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another direction is the evaluation of the drug in other types of muscle cramps and spasms, such as those associated with neuromuscular disorders. Finally, the development of combination therapies that target multiple pathways involved in muscle cramps and spasms may provide a more effective treatment option for patients.
Métodos De Síntesis
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide involves the reaction of 2-fluoro-α-methylbenzylamine with cyclobutanecarboxylic acid chloride in the presence of a base. The reaction yields N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been studied extensively in preclinical models of muscle cramps and spasms. The drug has shown efficacy in reducing the frequency and intensity of muscle cramps in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide in human subjects. The drug has been well-tolerated and has shown promising results in reducing the frequency and severity of muscle cramps in patients with amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(19-2,12-8-3-4-9-13(12)16)10-17-14(18)11-6-5-7-11/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONZPGBCIKTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)
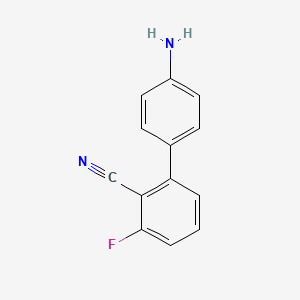
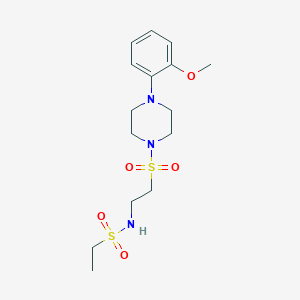
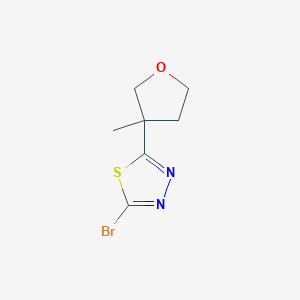
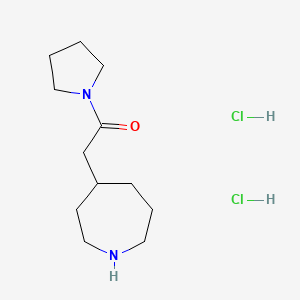
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2589994.png)

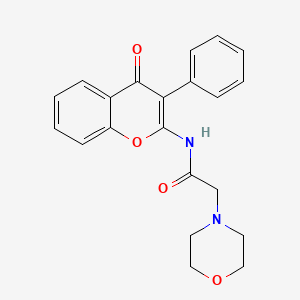
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B2589999.png)

